1-(4-Chloro-3-methoxyphenyl)-2-methoxyethanamine
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Overview
Description
1-(4-Chloro-3-methoxyphenyl)-2-methoxyethanamine is an organic compound with a molecular formula of C9H12ClNO2 This compound is characterized by the presence of a chloro and methoxy group attached to a phenyl ring, along with a methoxyethanamine side chain
Preparation Methods
The synthesis of 1-(4-Chloro-3-methoxyphenyl)-2-methoxyethanamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the reaction of 4-chloro-3-methoxybenzaldehyde with methoxyethylamine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity of the compound.
Chemical Reactions Analysis
1-(4-Chloro-3-methoxyphenyl)-2-methoxyethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Condensation: The compound can participate in condensation reactions to form larger molecules, such as imines or enamines, when reacted with appropriate carbonyl compounds.
Scientific Research Applications
1-(4-Chloro-3-methoxyphenyl)-2-methoxyethanamine has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and as a building block for the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-3-methoxyphenyl)-2-methoxyethanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use. For example, in antimicrobial research, the compound may inhibit the growth of bacteria or fungi by interfering with their metabolic processes.
Comparison with Similar Compounds
1-(4-Chloro-3-methoxyphenyl)-2-methoxyethanamine can be compared with other similar compounds, such as:
1-(4-Chloro-3-methoxyphenyl)ethanone: This compound has a similar structure but lacks the methoxyethanamine side chain. It is used as an intermediate in organic synthesis.
4-Chloro-3-methoxyaniline: This compound has an amino group instead of the methoxyethanamine side chain. It is used in the synthesis of dyes and pigments.
1-(4-Chloro-3-methoxyphenyl)piperidin-4-yl-4-phenyl-2H-1,2,4-triazole-3(4H)-thione: This compound has a more complex structure and is studied for its potential antimicrobial and antitubercular activities.
Properties
Molecular Formula |
C10H14ClNO2 |
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Molecular Weight |
215.67 g/mol |
IUPAC Name |
1-(4-chloro-3-methoxyphenyl)-2-methoxyethanamine |
InChI |
InChI=1S/C10H14ClNO2/c1-13-6-9(12)7-3-4-8(11)10(5-7)14-2/h3-5,9H,6,12H2,1-2H3 |
InChI Key |
URBCANMPDLGRKI-UHFFFAOYSA-N |
Canonical SMILES |
COCC(C1=CC(=C(C=C1)Cl)OC)N |
Origin of Product |
United States |
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